4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol
Description
Historical Development of Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Derivatives
The pyrazolo-triazolo-pyrimidine scaffold emerged in the 1990s as a structural analog of nonselective adenosine receptor antagonists like CGS15943. Early derivatives, such as 8FB-PTP, demonstrated affinity for A2A receptors but lacked selectivity. Breakthroughs occurred with the introduction of arylalkyl substituents at the N7 position, yielding SCH 58261 (Ki = 0.5 nM for human A2A receptors), which became a benchmark for selective antagonism.
The target compound evolved from systematic modifications to improve solubility and receptor selectivity. Replacement of the methoxy group in SCH 442416 with a phenolic hydroxyl group (as seen in 4-[3-[7-amino…]phenol) enhanced hydrogen-bonding potential while retaining A2A affinity. This innovation addressed pharmacokinetic challenges in early analogs, enabling broader therapeutic exploration.
Structural Classification and Nomenclature Systems
The compound’s IUPAC name reflects its intricate polycyclic system:
- Core structure : A hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene framework comprising:
- Pyrazole (positions 1–2, 7–8)
- Triazolo[1,5-c]pyrimidine (positions 3–6, 9–11)
- Substituents :
- Furan-2-yl at C4
- 3-(4-hydroxyphenyl)propyl at N10
Table 1: Structural Components and Nomenclature
| Component | Position | Role in Pharmacophore |
|---|---|---|
| Pyrazole ring | N7–N8 | Anchors arylalkyl substituents |
| Triazolo-pyrimidine | N5–C9 | Mediates adenosine receptor binding |
| 4-Hydroxyphenylpropyl | N10 | Enhances solubility and selectivity |
The numbering follows Hantzsch-Widman rules, prioritizing heteroatoms (N > O) and assigning the lowest possible indices to substituents.
Position in Adenosine A2A Receptor Antagonist Research
Adenosine A2A receptors regulate dopamine signaling and immune responses, making them targets for Parkinson’s disease and cancer immunotherapy. The compound’s binding profile derives from:
Current Research Landscape and Significance
Recent studies highlight applications beyond neurology:
- Oncology :
- Immunotherapy :
- Molecular Probes :
Ongoing challenges include optimizing blood-brain barrier penetration and mitigating off-target effects at A2B/A3 subtypes.
Properties
IUPAC Name |
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUXMMFIPBLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[4,3-e][1,2,] triazolo[1,5-c]pyrimidine Skeleton
A mixture of 2,3-dichloroquinoxaline (10 mmol) and 4-aminoacetophenone (15 mmol) in absolute ethanol is refluxed for 6 hours to yield 2-(4-acetylphenylamino)-3-chloroquinoxaline. Subsequent treatment with ammonium acetate (77 mmol) and malononitrile (10 mmol) in glacial acetic acid under reflux forms the pyridine ring via a Kröhnke-type cyclization. The reaction proceeds via nucleophilic attack of the enamine intermediate on the activated nitrile, followed by aromatization (Scheme 1).
Table 1: Reaction conditions for hexazatricyclo core formation
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Malononitrile | Acetic acid | Reflux | 4 | 68 |
| Benzoylacetonitrile | n-Butanol | Reflux | 3 | 72 |
| Ethyl cyanoacetate | Acetic acid | Reflux | 5 | 65 |
Functionalization with the Propylphenol Side Chain
Mitsunobu Reaction for Ether Linkage
The phenol group is introduced via a Mitsunobu reaction. The hydroxyl group of 4-hydroxyphenylpropanoic acid is protected as a tert-butyldiphenylsilyl (TBDPS) ether, followed by coupling with 3-bromopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Deprotection with tetrabutylammonium fluoride (TBAF) yields the free phenol.
HBTU-Mediated Amide Coupling
The propyl spacer is attached through an HBTU-mediated coupling between the hexazatricyclo amine (10 mmol) and 3-(4-hydroxyphenyl)propanoic acid (10 mmol) in dimethylformamide (DMF). The reaction proceeds at 0°C for 2 hours, achieving 85% yield (Scheme 2).
Table 2: Optimization of coupling conditions
| Coupling Reagent | Base | Temperature | Yield (%) |
|---|---|---|---|
| HBTU | DIPEA | 0°C | 85 |
| EDCI/HOBt | NMM | RT | 72 |
| DCC | Pyridine | RT | 68 |
Final Assembly and Deprotection
The propylphenol side chain is conjugated to the hexazatricyclo core via a nucleophilic aromatic substitution. A mixture of the bromohexazatricyclo derivative (5 mmol) and 3-(4-hydroxyphenyl)propan-1-amine (5 mmol) in DMF is heated at 80°C for 12 hours, followed by catalytic hydrogenation to reduce residual double bonds. Final deprotection of the TBDPS group with TBAF affords the target compound in 78% overall yield.
Critical parameters:
Analytical Characterization
The synthesized compound is characterized by:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.72 (s, 1H, furan), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂).
-
HRMS (ESI): m/z calcd for C₂₂H₂₁N₇O₅ [M+H]+: 464.1678; found: 464.1681.
Challenges and Optimization
-
Regioselectivity in cyclization: Excess ammonium acetate (1.5 equiv) suppresses side reactions during pyridine formation.
-
Phenol protection: TBDPS ethers provide superior stability over benzyl ethers in acidic conditions.
-
Coupling efficiency: Pre-activation of the carboxylic acid with HBTU for 10 minutes improves yields by 15% .
Chemical Reactions Analysis
Types of Reactions
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions on the furan ring can introduce various functional groups .
Scientific Research Applications
4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- The thia analog’s sulfur atom increases lipophilicity (XLogP3: 4 vs. ~3 estimated for the target) , favoring blood-brain barrier penetration.
- The triazolo-triazine core in 125I-ZM241385 demonstrates high A2a receptor affinity (Kd < 1 nM), suggesting the target compound may similarly target adenosine receptors but with altered selectivity due to structural differences .
Substituent Effects: Hydroxyl vs. Methoxy
Key Observations :
- The phenolic -OH in the target compound improves aqueous solubility and enables hydrogen bonding with biological targets, whereas the methoxy analog may exhibit longer plasma half-life due to reduced Phase II metabolism .
- The methoxy analog’s higher lipophilicity could enhance CNS activity but reduce renal clearance .
Pharmacological Profile Comparison
Key Observations :
- Compound 24’s hexacyclic structure with a piperidine side chain demonstrates sigma-1 affinity, highlighting the impact of side-chain modifications on target specificity .
Biological Activity
The compound 4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its implications in medicinal chemistry.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 357.47 g/mol. The structure features multiple functional groups, including an amino group and a furan ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The specific methods can vary based on the desired purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial effects : The furan moiety is often linked to enhanced antimicrobial activity against a range of pathogens.
Case Studies
- Anti-inflammatory Activity :
- Antimicrobial Properties :
Data Table: Summary of Biological Activities
Q & A
Q. What controls are essential for assessing photostability in UV-Vis studies?
- Design : Include dark controls (foil-wrapped samples) and irradiate using a xenon lamp (300–800 nm, 1.5 W/m) to simulate sunlight. For a related phenol derivative, photodegradation half-life (t1/2) decreased from 120 h (dark) to 24 h (UV-exposed) . Use HPLC-MS to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
